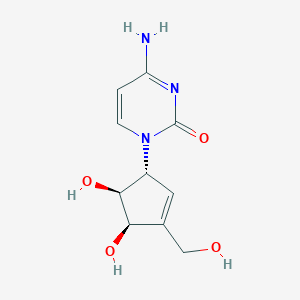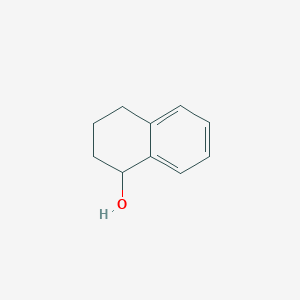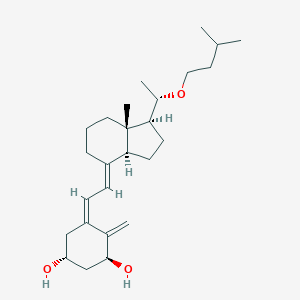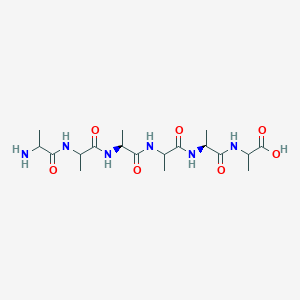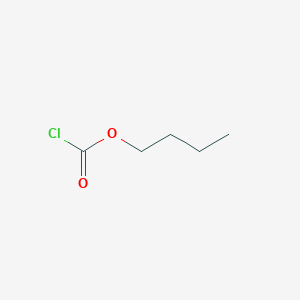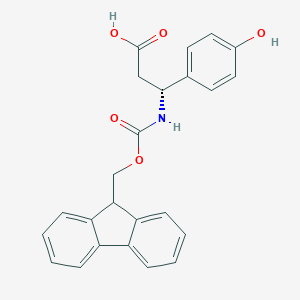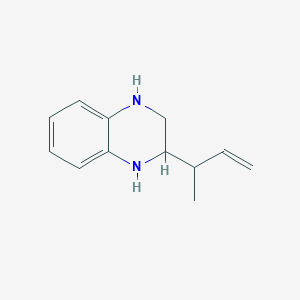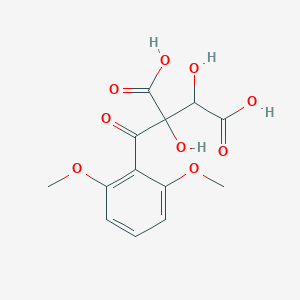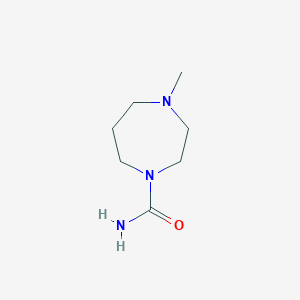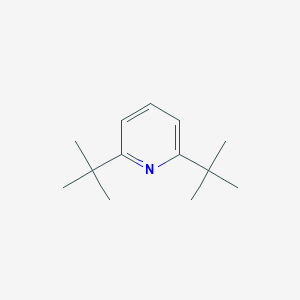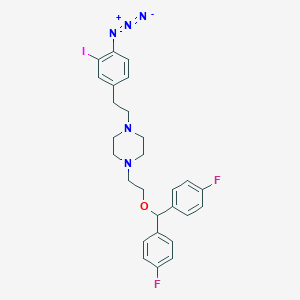
1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine, also known as BF-azido, is a chemical compound that has gained significant attention in the field of scientific research. It is a piperazine-based compound that has been synthesized for its potential use in various applications, including drug development and molecular imaging.
科学研究应用
1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of molecular imaging, where it can be used as a positron emission tomography (PET) tracer. PET is a non-invasive imaging technique that can be used to visualize the distribution of a specific molecule in the body. This compound has been shown to bind to the sigma-1 receptor, which is overexpressed in various types of cancer cells. This makes it a potential candidate for imaging cancerous tumors.
作用机制
1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine binds to the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including cell survival, proliferation, and differentiation. The sigma-1 receptor has been shown to be overexpressed in various types of cancer cells, making it a potential target for cancer therapy. This compound has been shown to have high affinity and selectivity for the sigma-1 receptor, making it a potential candidate for the development of sigma-1 receptor-targeted therapies.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro, making it a promising candidate for further development. It has also been shown to have good stability in vivo, which is important for its potential use as a PET tracer. This compound has been shown to have a high binding affinity for the sigma-1 receptor, which makes it a potential candidate for the development of sigma-1 receptor-targeted therapies.
实验室实验的优点和局限性
One of the main advantages of 1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine is its potential use as a PET tracer for cancer imaging. It has been shown to have high affinity and selectivity for the sigma-1 receptor, which is overexpressed in various types of cancer cells. However, one of the limitations of this compound is its complex synthesis method, which may limit its widespread use in research.
未来方向
There are several future directions for the development of 1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine. One potential direction is the development of sigma-1 receptor-targeted therapies for cancer treatment. This compound has been shown to have high affinity and selectivity for the sigma-1 receptor, making it a potential candidate for the development of targeted therapies. Another potential direction is the development of new PET tracers for cancer imaging. This compound has shown promising results as a PET tracer, but further research is needed to determine its potential clinical applications. Additionally, the synthesis method of this compound could be optimized to make it more accessible for widespread use in research.
合成方法
The synthesis of 1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine involves a multi-step process that includes the reaction of 4-iodoanisole with 4-fluorobenzyl bromide to produce 4-(4-fluorobenzyl)anisole. This intermediate is then reacted with 2-(2-aminoethoxy)ethanol to produce 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(4-fluorobenzyl)piperazine. Finally, this compound is reacted with sodium azide and iodine to produce the desired product, this compound.
属性
CAS 编号 |
124436-31-3 |
|---|---|
分子式 |
C27H28F2IN5O |
分子量 |
603.4 g/mol |
IUPAC 名称 |
1-[2-(4-azido-3-iodophenyl)ethyl]-4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine |
InChI |
InChI=1S/C27H28F2IN5O/c28-23-6-2-21(3-7-23)27(22-4-8-24(29)9-5-22)36-18-17-35-15-13-34(14-16-35)12-11-20-1-10-26(32-33-31)25(30)19-20/h1-10,19,27H,11-18H2 |
InChI 键 |
KLFMCCLJVZSQJO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=CC(=C(C=C2)N=[N+]=[N-])I)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
规范 SMILES |
C1CN(CCN1CCC2=CC(=C(C=C2)N=[N+]=[N-])I)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
其他 CAS 编号 |
124436-31-3 |
同义词 |
1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine 125I-FAPP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Methoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B51066.png)

